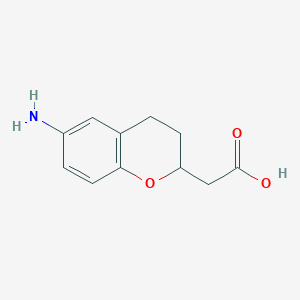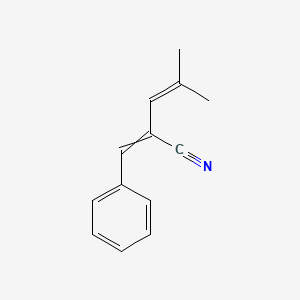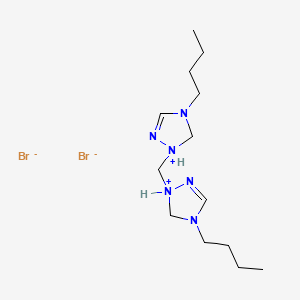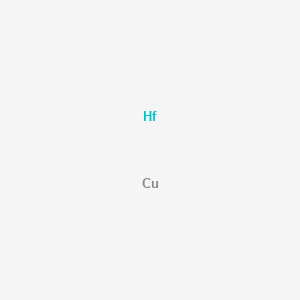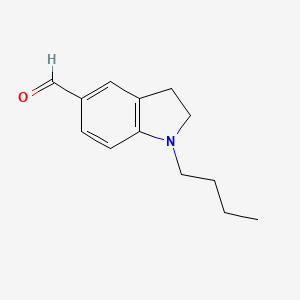![molecular formula C41H46Br2O2 B14235934 2',7'-Dibromo-1,6-bis(octyloxy)-9,9'-spirobi[fluorene] CAS No. 500761-27-3](/img/structure/B14235934.png)
2',7'-Dibromo-1,6-bis(octyloxy)-9,9'-spirobi[fluorene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,7’-Dibromo-1,6-bis(octyloxy)-9,9’-spirobi[fluorene] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a spirobi[fluorene] core with dibromo and octyloxy substituents, making it an interesting subject for research in organic electronics and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-Dibromo-1,6-bis(octyloxy)-9,9’-spirobi[fluorene] typically involves multiple steps, starting with the preparation of the fluorene core. The dibromo substitution is introduced through bromination reactions, while the octyloxy groups are added via etherification reactions. The spiro linkage is formed through a cyclization reaction, often under controlled conditions to ensure the correct formation of the spiro center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
2’,7’-Dibromo-1,6-bis(octyloxy)-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form larger conjugated systems.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce extended π-conjugated systems.
科学的研究の応用
2’,7’-Dibromo-1,6-bis(octyloxy)-9,9’-spirobi[fluorene] has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Materials Science: Employed in the synthesis of novel polymers and materials with unique optical and electronic characteristics.
Biological Research: Investigated for potential use in bioimaging and as a fluorescent probe due to its strong fluorescence.
Industrial Applications: Utilized in the development of advanced coatings and materials with specific electronic properties.
作用機序
The mechanism by which 2’,7’-Dibromo-1,6-bis(octyloxy)-9,9’-spirobi[fluorene] exerts its effects is primarily related to its electronic structure. The spirobi[fluorene] core provides a rigid framework that enhances its stability and electronic properties. The dibromo and octyloxy substituents influence the compound’s reactivity and solubility, making it suitable for various applications. The molecular targets and pathways involved depend on the specific application, such as interaction with light in OLEDs or binding to biological molecules in bioimaging.
類似化合物との比較
Similar Compounds
2,7-Dibromofluorene: A simpler compound with similar bromine substitutions but lacking the spiro linkage and octyloxy groups.
9,9-Dioctyl-2,7-dibromofluorene: Similar in structure but with dioctyl groups instead of octyloxy groups.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Features dimethyl groups instead of octyloxy groups.
Uniqueness
2’,7’-Dibromo-1,6-bis(octyloxy)-9,9’-spirobi[fluorene] is unique due to its spiro linkage, which imparts rigidity and enhances its electronic properties. The combination of dibromo and octyloxy substituents further distinguishes it from similar compounds, providing a balance of reactivity and solubility that is advantageous for various applications.
This detailed article provides a comprehensive overview of 2’,7’-Dibromo-1,6-bis(octyloxy)-9,9’-spirobi[fluorene], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
500761-27-3 |
|---|---|
分子式 |
C41H46Br2O2 |
分子量 |
730.6 g/mol |
IUPAC名 |
2',7'-dibromo-1,6-dioctoxy-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C41H46Br2O2/c1-3-5-7-9-11-13-24-44-31-20-23-36-35(28-31)34-16-15-17-39(45-25-14-12-10-8-6-4-2)40(34)41(36)37-26-29(42)18-21-32(37)33-22-19-30(43)27-38(33)41/h15-23,26-28H,3-14,24-25H2,1-2H3 |
InChIキー |
UKPFKZKPDRRKIN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC2=C(C=C1)C3(C4=C(C=CC(=C4)Br)C5=C3C=C(C=C5)Br)C6=C2C=CC=C6OCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid;hydroxy-[hydroxy-methyl-(2-phenylethynyl)silyl]oxy-methyl-(2-phenylethynyl)silane](/img/structure/B14235857.png)

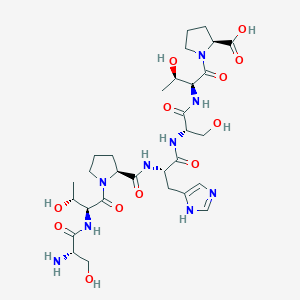

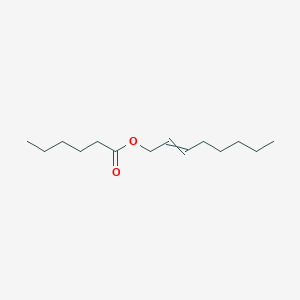
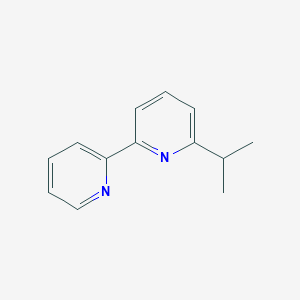
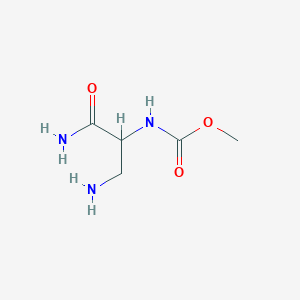
![N-(5-{[2-(1H-Indol-3-yl)ethyl]amino}-2,4-dinitrophenyl)acetamide](/img/structure/B14235898.png)
